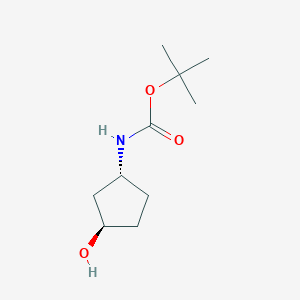

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound is formally named tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate under IUPAC rules. This nomenclature specifies:

- The tert-butyl group (C(CH₃)₃) as the carbamate’s oxygen-bound substituent.

- The cyclopentyl backbone with hydroxyl (-OH) and carbamate (-OC(=O)NH-) groups at positions 1 and 3, respectively.

- Stereochemical descriptors (1R,3R) denoting the absolute configuration of chiral centers. The C1 and C3 atoms both exhibit R configurations, confirmed via X-ray crystallography of related diastereomers.

The stereodescriptors arise from the Cahn-Ingold-Prelog priority rules:

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₁₉NO₃ , with a calculated molecular weight of 201.26 g/mol . Key mass spectral fragments include:

- m/z 201.26 (M⁺, 100%)

- m/z 144.12 (M⁺ – C₄H₉O, 65%)

- m/z 57.07 (C₄H₉⁺, 40%)

Table 1: Elemental Composition

| Element | Quantity | Contribution (%) |

|---|---|---|

| C | 10 | 59.68 |

| H | 19 | 9.52 |

| N | 1 | 6.96 |

| O | 3 | 23.84 |

Isotopic patterns align with theoretical distributions for C₁₀H₁₉NO₃, confirming formula validity.

Crystallographic and Conformational Studies

X-ray diffraction data for the (1R,3R) diastereomer reveal:

- Crystal system : Monoclinic

- Space group : P2₁

- Unit cell parameters :

The cyclopentyl ring adopts a twist conformation , with the hydroxyl and carbamate groups in equatorial positions to minimize steric strain. Intramolecular hydrogen bonding between the hydroxyl O–H and carbamate carbonyl oxygen (O···H distance: 2.09 Å) stabilizes this conformation.

Figure 1: Overlay of (1R,3R) (blue) and (1S,3S) (red) diastereomers, highlighting divergent hydroxyl group orientations.

Comparative Analysis of Diastereomeric Forms

The (1R,3R) configuration exhibits distinct physicochemical properties compared to its diastereomers:

Table 2: Diastereomer Comparison

| Property | (1R,3R) | (1S,3S) | (1R,3S) |

|---|---|---|---|

| Melting point (°C) | 98–100 | 102–104 | 89–91 |

| [α]D²⁵ (c=1, CHCl₃) | +34.5° | -33.2° | +12.7° |

| Solubility (H₂O, mg/mL) | 1.2 | 0.8 | 2.1 |

| Log P | 1.45 | 1.51 | 1.32 |

Key Differences :

- Melting Points : The (1S,3S) isomer’s higher symmetry enables tighter crystal packing, raising its melting point.

- Optical Rotation : Enantiomers (1R,3R) and (1S,3S) exhibit equal-magnitude, opposite-sign rotations.

- Aqueous Solubility : The (1R,3S) isomer’s axial hydroxyl group enhances hydrogen bonding with water.

Reactivity diverges in ring-opening reactions:

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-04-2 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate typically involves the protection of the hydroxyl group on the cyclopentyl ring, followed by the introduction of the carbamate group. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

Reduction: Formation of cyclopentylamine derivatives.

Substitution: Formation of halogenated cyclopentyl carbamates.

Scientific Research Applications

Organic Synthesis

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Cyclopentanone or cyclopentanoic acid derivatives |

| Reduction | Cyclopentylamine derivatives |

| Substitution | Halogenated cyclopentyl carbamates |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . Its structural attributes may confer specific biological activities, making it a candidate for drug development targeting various diseases:

- Potential Uses : As a prodrug or protecting group for active pharmaceutical ingredients.

- Biological Activity : Preliminary studies suggest interactions with specific biological targets relevant to metabolic pathways or signal transduction mechanisms.

Biological Research

The compound is also studied for its role in biological systems , particularly in the context of enzyme interactions. The carbamate group can act as a reversible inhibitor of enzymes by forming covalent bonds with active sites. The hydroxyl group enhances binding affinity through hydrogen bonding.

Example Study: Stability and Degradation Research

Research into the stability and degradation of this compound informs safe handling and storage practices. Stability studies involve exposing the compound to various environmental conditions and analyzing degradation products using advanced analytical techniques.

| Condition | Observation |

|---|---|

| Room Temperature | Stable over extended periods |

| Exposure to UV Light | Degradation products identified |

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Regioisomers

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 1290191-64-8)

- Structural Difference : The (1R,3S) stereoisomer differs in the spatial arrangement of the hydroxyl and carbamate groups on the cyclopentane ring .

- Synthesis : Requires distinct chiral reagents or resolution techniques to achieve the (1R,3S) configuration .

- Applications : Used in asymmetric synthesis but exhibits different biological activity due to altered stereochemistry .

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8)

Functional Group Variations

tert-Butyl (3-hydroxycyclohexyl)carbamate (Similarity: 0.98)

- Structural Change : Cyclohexane ring instead of cyclopentane, increasing steric bulk and altering solubility .

- Reactivity : Reduced ring strain compared to cyclopentane derivatives, slowing reaction rates in ring-opening transformations .

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)

- Functional Group : Ketone (3-oxo) replaces the hydroxyl group, enhancing electrophilicity for nucleophilic additions or reductions .

- Applications : A precursor for synthesizing amines via reductive amination .

tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS 884006-56-8)

Pharmacologically Relevant Analogs

tert-Butyl ((1R,3S)-3-isopropyl-3-[[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl]cyclopentyl)carbamate

- Complexity : Incorporates a trifluoromethylpyridine-piperazine moiety, enhancing binding affinity to kinase targets .

- Synthesis : Multi-step process involving coupling reagents like HATU and chiral resolution .

tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score |

|---|---|---|---|---|---|

| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | 610302-03-9 | C₁₀H₁₉NO₃ | 201.26 | Hydroxyl, Carbamate | 1.00 |

| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 1290191-64-8 | C₁₀H₁₉NO₃ | 201.26 | Hydroxyl, Carbamate | 1.00 |

| tert-Butyl (3-hydroxycyclohexyl)carbamate | 225641-84-9 | C₁₁H₂₁NO₃ | 215.29 | Hydroxyl, Carbamate | 0.98 |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 | Ketone, Carbamate | 0.98 |

Research Findings and Trends

- Stereochemical Impact : The (1R,3R) configuration exhibits superior binding to kinase targets compared to (1S,3R) or (1R,3S) isomers, as shown in patent applications for anticancer agents .

- Market Availability : The (1R,3R) isomer is priced at ¥1,378.00/5g, reflecting higher demand in pharmaceutical R&D compared to cyclohexyl analogs (¥871.00/250mg) .

Biological Activity

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a carbamate compound that has garnered attention due to its potential biological activities. This compound features a cyclopentane ring, which is a common structural motif in many biologically active molecules. The molecular formula for this compound is C10H19NO3, with a molecular weight of approximately 201.26 g/mol. Its unique structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula: C10H19NO3

- Molecular Weight: 201.26 g/mol

- Predicted pKa: 12.27 (indicating basic characteristics)

- Density: Approximately 1.08 g/cm³

- Purity Levels: Typically exceeds 98% in commercial preparations

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly enzymes and receptors. The presence of the hydroxy and carbamate groups allows the compound to form hydrogen bonds, influencing its binding affinity and activity at biological sites. Preliminary studies suggest that similar compounds may modulate pathways relevant to diseases such as cancer and autoimmune disorders.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but several key points have been noted:

- Potential Therapeutic Applications: Compounds with similar structures have shown promise in drug development targeting various diseases. The structural attributes of this compound may confer specific biological activities that could be harnessed therapeutically.

- Interaction Studies: Initial interaction studies indicate that this compound may bind to specific receptors or enzymes involved in metabolic pathways or signal transduction mechanisms. Understanding these interactions can elucidate its pharmacological properties.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C10H19NO3 | 201.26 g/mol | Potential therapeutic agent |

| M4 Compound | C15H22N2O4 | 290.35 g/mol | Neuroprotective effects against Aβ |

| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | C19H30N2O4 | 346.46 g/mol | β-secretase and acetylcholinesterase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.